Cas no 7641-84-1 (Ethanone, 1-[4-(1-methylbutyl)phenyl]-)
7641-84-1 structure
Product Name:Ethanone, 1-[4-(1-methylbutyl)phenyl]-
Ethanone, 1-[4-(1-methylbutyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-[4-(1-methylbutyl)phenyl]-
- 1-(4-pentan-2-ylphenyl)ethanone
- (+-)-1-[4-(1-Methyl-butyl)-phenyl]-aethanon
- (+-)-1-[4-(1-methyl-butyl)-phenyl]-ethanone
- 1-[4-(1-Methyl-butyl)-phenyl]-aethanon
- 1-[4-(pentan-2-yl)phenyl]ethanone
- 4-sec.Pentyl-acetophenon
- AC1L6SCM
- CTK2I0779
- NSC169243
- 1-[4-(Pentan-2-yl)phenyl]ethan-1-one
- 7641-84-1
- SCHEMBL11600900
- NSC-169243
- DTXSID00305148
-
- Inchi: 1S/C13H18O/c1-4-5-10(2)12-6-8-13(9-7-12)11(3)14/h6-10H,4-5H2,1-3H3
- InChI Key: GEQWROJEPWBTOP-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1)C(C)CCC
Computed Properties
- Exact Mass: 190.13584
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
- LogP: 3.79280
Ethanone, 1-[4-(1-methylbutyl)phenyl]- Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
7641-84-1 (Ethanone, 1-[4-(1-methylbutyl)phenyl]-) Related Products
- 582-62-7(3-Methyl-1-phenylbutan-1-one)
- 37593-03-6(4'-Heptylacetophenone)
- 37593-05-8(4-n-Nonylacetophenone)
- 27634-89-5(4-Cyclohexylbenzaldehyde)
- 408359-52-4(1-(3-Cyclopropylphenyl)ethanone)
- 18594-05-3(4'-Cyclohexylacetophenone)
- 1533-20-6(1,3-Diphenyl-1-butanone)
- 1671-77-8(4’-Methylvalerophenone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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